molecular formula C14H20N2 B11119820 1-butyl-2,5,6-trimethyl-1H-benzimidazole

1-butyl-2,5,6-trimethyl-1H-benzimidazole

Cat. No.: B11119820
M. Wt: 216.32 g/mol
InChI Key: PBUNYRDVCWLNSD-UHFFFAOYSA-N
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Description

1-butyl-2,5,6-trimethyl-1H-benzimidazole is a heterocyclic compound with a benzimidazole nucleus. Benzimidazole derivatives have garnered significant interest due to their diverse biological and clinical applications. They are structural isosters of naturally occurring nucleotides, allowing them to interact readily with biopolymers in living systems . Now, let’s explore its properties and applications.

Preparation Methods

Synthesis Routes

The synthesis of 1-butyl-2,5,6-trimethyl-1H-benzimidazole involves various methods. One efficient approach is the condensation of 2,5,6-trimethylaniline with butyric acid under appropriate conditions. The reaction typically occurs in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅), to form the desired compound.

Industrial Production

While industrial-scale production methods may vary, the synthetic route mentioned above can be adapted for large-scale production. Optimization of reaction conditions, catalysts, and purification steps ensures efficient and cost-effective manufacturing.

Chemical Reactions Analysis

1-butyl-2,5,6-trimethyl-1H-benzimidazole can participate in several chemical reactions:

    Oxidation: It may undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction processes can yield reduced derivatives.

    Substitution: Substituents on the benzimidazole ring can be modified via substitution reactions.

    Common Reagents: Reagents like strong acids, bases, and oxidizing agents play crucial roles in these reactions.

    Major Products: The specific products formed depend on reaction conditions and substituents.

Scientific Research Applications

1-butyl-2,5,6-trimethyl-1H-benzimidazole finds applications in:

    Chemistry: As a building block for designing novel compounds.

    Biology: Studying its interactions with biomolecules.

    Medicine: Investigating potential therapeutic effects.

    Industry: Developing materials or catalysts.

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets or pathways. Further research is needed to elucidate these interactions fully.

Comparison with Similar Compounds

1-butyl-2,5,6-trimethyl-1H-benzimidazole can be compared with related benzimidazole derivatives

Similar Compounds

  • Other benzimidazole derivatives with varying alkyl or aryl substituents.
  • Compounds sharing the benzimidazole core but differing in functional groups.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

1-butyl-2,5,6-trimethylbenzimidazole

InChI

InChI=1S/C14H20N2/c1-5-6-7-16-12(4)15-13-8-10(2)11(3)9-14(13)16/h8-9H,5-7H2,1-4H3

InChI Key

PBUNYRDVCWLNSD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NC2=C1C=C(C(=C2)C)C)C

Origin of Product

United States

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